molecular formula C16H13BrClN3O2 B2720917 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421505-22-7

5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2720917
CAS No.: 1421505-22-7
M. Wt: 394.65
InChI Key: OWUKSYRGCHMVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide (CAS# 1421505-22-7) is a chemical compound with the molecular formula C16H13BrClN3O2 and a molecular weight of 394.6 . This benzamide derivative features a fused pyrazole-furan heterocyclic system, a class of compounds that are of significant interest in medicinal chemistry and drug discovery . Pyrazole-containing scaffolds are extensively researched due to their wide range of pharmacological activities, including potential as anticancer and anti-inflammatory agents . The structural core of this compound, which incorporates both pyrazole and furan rings, is common in the development of novel bioactive molecules. For instance, related (3-(furan-2-yl)pyrazol-4-yl) chalcone analogues have been reported to demonstrate cytotoxic effects against lung carcinoma (A549) cell lines in investigative studies . Similarly, various pyrazole-based molecular frameworks are the subject of ongoing research for their application in cancer therapeutics . This compound is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. Researchers can utilize this chemical as a key intermediate to explore structure-activity relationships (SAR) in the design of new heterocyclic compounds .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O2/c1-21-14(15-3-2-6-23-15)8-11(20-21)9-19-16(22)12-7-10(17)4-5-13(12)18/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKSYRGCHMVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe furan and pyrazole moieties are then attached through a series of coupling reactions under controlled conditions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while substitution of halogens can produce a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, compounds similar to 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide have been evaluated for their effectiveness against various bacterial strains.

Case Study:
A study assessed the antibacterial activity of synthesized pyrazole derivatives against Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL, highlighting the potential of these compounds in treating resistant bacterial infections .

Cancer Research

The compound's structural features suggest potential applications as an anticancer agent. Benzamide derivatives have been explored for their inhibitory effects on specific kinases involved in cancer progression.

Case Study:
In a study focusing on RET kinase inhibitors, several benzamide derivatives were synthesized and tested. One compound exhibited strong inhibition of RET kinase activity, suggesting that similar structures, including 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, could be developed as effective cancer therapeutics .

Synthetic Pathways

The synthesis of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can be achieved through various chemical reactions, including Suzuki-Miyaura coupling and palladium-catalyzed reactions.

Table 1: Synthetic Methods Overview

MethodDescriptionReference
Suzuki-Miyaura CouplingUtilizes boronic acids to couple with aryl halides
Palladium-Catalyzed ReactionsFacilitates the formation of complex heterocycles
Direct AmidationInvolves the reaction of amines with carboxylic acid derivatives

Polymer Chemistry

Due to its unique functional groups, the compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study:
Research has shown that incorporating benzamide derivatives into polymer blends can significantly improve their thermal properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Nanomaterials

The compound's ability to form stable complexes with metal ions opens avenues for its use in synthesizing nanomaterials.

Table 2: Potential Nanomaterial Applications

ApplicationDescription
CatalystsUsed in the formation of nanoparticle catalysts
Drug Delivery SystemsActs as a carrier for targeted drug delivery mechanisms

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Benzamide 5-Br, 2-Cl, N-linked to 1-methyl-5-(furan-2-yl)pyrazole ~427.6 g/mol† Not explicitly reported
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 5-(Furan-2-yl), sulfamoyl group ~504.5 g/mol Antifungal (C. albicans), Trr1 inhibition
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole 5-Br, 4-phenyl, 3,5-diCl, 2-hydroxy ~476.5 g/mol Activity not detailed
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole 5-Br, 2-Cl, N-linked to 2-(4-Cl-phenyl)benzoxazole ~462.1 g/mol Activity not detailed
4-bromo-N-[3-(3-methylphenyl)-1H-pyrazol-5-yl]benzamide Pyrazole 4-Br, N-linked to 3-(3-methylphenyl)pyrazole ~356.2 g/mol Activity not detailed

†Calculated based on formula C₁₇H₁₄BrClN₂O₂.

Key Comparisons

Heterocyclic Core Variations Pyrazole vs. Oxadiazole (LMM11): The target compound’s pyrazole ring may enhance metabolic stability compared to LMM11’s 1,3,4-oxadiazole, which is prone to hydrolytic cleavage. However, LMM11’s sulfamoyl group could improve solubility and target affinity .

Halogenation Patterns

  • The 5-Br and 2-Cl substituents in the target compound are conserved in analogs like 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (). Halogens enhance lipophilicity and electron-withdrawing effects, critical for π-π stacking or hydrophobic interactions in enzyme binding .

Biological Activity Antifungal Potential: LMM11’s furan-2-yl group and sulfamoyl moiety contribute to its antifungal activity against C. albicans by targeting thioredoxin reductase (Trr1). The target compound’s furan-pyrazole hybrid may offer similar targeting but with altered pharmacokinetics . The target compound lacks such polar groups, possibly reducing binding affinity but improving membrane permeability .

Physicochemical Properties The target compound’s molecular weight (~427.6 g/mol) is within the acceptable range for oral bioavailability, unlike bulkier analogs like LMM11 (~504.5 g/mol). Its Cl and Br substituents may increase logP compared to non-halogenated analogs (e.g., ’s compound, MW ~356.2 g/mol), impacting solubility .

Research Findings and Implications

  • Structural Optimization : Replacement of oxadiazole (LMM11) with pyrazole (target compound) could reduce metabolic instability while retaining furan-mediated target engagement .
  • Activity Gaps : Despite structural similarities to bioactive analogs (e.g., LMM11), the target compound’s efficacy remains unvalidated. Future studies should assess its inhibition of Trr1 or comparable targets .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s nitazoxanide derivatives, involving amide coupling between halogenated benzoyl chlorides and aminopyrazole intermediates .

Biological Activity

The compound 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a complex organic molecule that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure and Synthesis

The chemical structure of the compound includes a benzamide core substituted with a pyrazole moiety and a furan ring. The presence of halogen atoms (bromo and chloro) enhances its biological activity by influencing lipophilicity and receptor interactions.

Table 1: Structural Features of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

ComponentDescription
Benzamide CoreCentral structure with amide group
Pyrazole MoietyContributes to anti-inflammatory and anticancer activities
Furan RingEnhances bioactivity and solubility
Halogen SubstituentsModulate pharmacokinetic properties

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that similar compounds can reduce edema in animal models, suggesting potential therapeutic use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with structural similarities to 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BA54926Cell cycle arrest
Compound CHepG217.82Apoptosis and necrosis

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that compounds similar to 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears critical for enhancing antimicrobial efficacy .

Case Studies

  • Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced edema in rats. The results indicated that certain derivatives significantly reduced paw swelling, comparable to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Against Cancer Cells : Another research effort focused on synthesizing novel pyrazole compounds and testing them against multiple cancer cell lines. One derivative demonstrated an IC50 value of 12.50 µM against SF-268 cells, indicating strong anticancer potential .
  • Antimicrobial Testing : A group of researchers synthesized pyrazole-based compounds and tested them against common pathogens. One compound exhibited notable activity against Pseudomonas aeruginosa, suggesting its potential as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Answer : A multi-step synthesis is typically employed. First, synthesize the pyrazole-furan hybrid core via condensation of furan-2-carbaldehyde with hydrazine derivatives under microwave-assisted conditions (to enhance yield and reduce reaction time) . Next, introduce the benzamide moiety via nucleophilic acyl substitution using 5-bromo-2-chlorobenzoyl chloride. Critical parameters include:

  • Temperature control : Maintain <0°C during benzoylation to prevent side reactions (e.g., hydrolysis of the acyl chloride).
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Purification : Column chromatography with a gradient of ethyl acetate/hexane (10–40%) yields >95% purity .

Q. How should structural characterization be performed to confirm the identity of the compound?

  • Answer : Combine spectroscopic and crystallographic methods:

  • FT-IR/Raman : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, furan C-O-C at ~1015 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve the pyrazole methyl group (δ ~3.8 ppm, singlet) and furan protons (δ ~6.2–7.4 ppm) .
  • X-ray crystallography : Resolve the spatial arrangement of substituents (e.g., dihedral angles between benzamide and pyrazole-furan planes) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Answer :

  • Analog synthesis : Modify substituents systematically (e.g., replace Br/Cl with F or CF₃; vary the pyrazole methyl group to ethyl or isopropyl) .
  • Biological assays : Use dose-response curves (IC₅₀ determination) in enzyme inhibition or cell viability assays. For example, test against PfLDH (Plasmodium lactate dehydrogenase) if targeting antiparasitic activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Answer : Investigate potential sources of variability:

  • Assay conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Protein conformation : Use X-ray crystallography or cryo-EM to verify target protein structural consistency across experiments .
  • Compound stability : Conduct HPLC-MS to check for degradation under assay conditions (e.g., hydrolysis of the amide bond in acidic media) .

Q. What advanced techniques are recommended for studying intermolecular interactions in solid-state or solution-phase systems?

  • Answer :

  • Single-crystal X-ray diffraction : Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions between amide and furan oxygen) and π-π stacking .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces and charge distribution .
  • NMR titration experiments : Quantify binding constants (Ka) with host molecules (e.g., cyclodextrins) in solution .

Methodological Considerations

Q. How can synthetic impurities (e.g., regioisomers or unreacted intermediates) be identified and minimized?

  • Answer :

  • Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation .
  • Mechanistic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., acyl chloride formation).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophobic byproducts .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for in vivo studies?

  • Answer :

  • Prodrug design : Introduce phosphate or glycoside groups at the amide nitrogen .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins to stabilize the compound in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.